molecular formula C8H10N2 B13186872 (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine

(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine

Cat. No.: B13186872
M. Wt: 134.18 g/mol
InChI Key: YNLBESQCEDPLSW-MRVPVSSYSA-N
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Description

(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of cyclopentanone with pyridine derivatives, followed by reduction and amination steps. The reaction conditions often require the use of catalysts such as palladium or manganese, and solvents like ethanol or water to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, t-butyl hydroperoxide, water as solvent, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperature.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, moderate temperature.

Major Products Formed

The major products formed from these reactions include various substituted cyclopenta-pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is unique due to its specific fused ring system and the presence of an amine group, which provides distinct reactivity and potential for functionalization compared to other similar compounds.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(5R)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine

InChI

InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2/t8-/m1/s1

InChI Key

YNLBESQCEDPLSW-MRVPVSSYSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CN=C2

Canonical SMILES

C1CC2=C(C1N)C=CN=C2

Origin of Product

United States

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